5-Benzothiazolecarbonitrile,2-acetyl-(9CI)
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Overview
Description
5-Benzothiazolecarbonitrile,2-acetyl-(9CI) is a chemical compound with the molecular formula C10H6N2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzothiazolecarbonitrile,2-acetyl-(9CI) typically involves the reaction of 2-aminobenzothiazole with acetic anhydride and cyanogen bromide. The reaction is carried out under controlled conditions, usually in the presence of a catalyst, to ensure the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of 5-Benzothiazolecarbonitrile,2-acetyl-(9CI) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Benzothiazolecarbonitrile,2-acetyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Benzothiazolecarbonitrile,2-acetyl-(9CI) include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of 5-Benzothiazolecarbonitrile,2-acetyl-(9CI) depend on the specific reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole compounds .
Scientific Research Applications
5-Benzothiazolecarbonitrile,2-acetyl-(9CI) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Benzothiazolecarbonitrile,2-acetyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Benzothiazolecarbonitrile,2-acetyl-(9CI) include other benzothiazole derivatives, such as:
- 2-Mercaptobenzothiazole
- 2-Aminobenzothiazole
- 2-Chlorobenzothiazole
Uniqueness
What sets 5-Benzothiazolecarbonitrile,2-acetyl-(9CI) apart from other similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H6N2OS |
---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
2-acetyl-1,3-benzothiazole-5-carbonitrile |
InChI |
InChI=1S/C10H6N2OS/c1-6(13)10-12-8-4-7(5-11)2-3-9(8)14-10/h2-4H,1H3 |
InChI Key |
VGMWZVSWZJCJAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(S1)C=CC(=C2)C#N |
Origin of Product |
United States |
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